
4-Nitrobenzylcarbamát
Übersicht
Beschreibung
4-Nitrobenzyl carbamate is a chemical compound of interest due to its applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a nitro group attached to a benzyl carbamate structure, which imparts unique reactivity and properties to the compound.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a prodrug trigger, where the nitro group is reduced in vivo to release active drugs.
Materials Science: The compound is utilized in the design of self-immolative systems for controlled release applications.
Biological Studies: It serves as a probe for studying enzyme activity, particularly nitroreductases.
Wirkmechanismus
Target of Action
The primary target of 4-Nitrobenzyl carbamate is Nitroreductase (NTR) . NTR is an enzyme that is overexpressed in hypoxic tumor environments and can serve as a specific recognition site for tumor diagnosis in clinical trials .
Mode of Action
4-Nitrobenzyl carbamate interacts with its target, NTR, by undergoing a reduction process. In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate moiety in the compound can be reduced by NTR to the corresponding 4-aminobenzyl carbamate .
Biochemical Pathways
Upon reduction, due to its self-immolative nature, the 4-aminobenzyl carbamate releases a primary amine on the pyrimidine, accompanied by the recovery of the fluorescence signal of the probe . This sensitive fluorescence turn-on process can be completed as quickly as 20 minutes .
Pharmacokinetics
It’s known that small molecules like 4-nitrobenzyl carbamate are easily taken up by cells .
Result of Action
The result of the action of 4-Nitrobenzyl carbamate is the generation of highly toxic amine-based toxins . These toxins are released upon the fragmentation of the reduced 4-Nitrobenzyl carbamate .
Action Environment
The action of 4-Nitrobenzyl carbamate is influenced by the hypoxic environment of tumor cells where NTR is overexpressed . The compound shows responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition .
Biochemische Analyse
Biochemical Properties
4-Nitrobenzyl carbamate has been shown to interact with nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor microenvironments . The compound’s 4-nitrobenzyl carbamate group can be reduced by NTR to a 4-aminobenzyl carbamate group .
Cellular Effects
The reduction of 4-Nitrobenzyl carbamate by NTR triggers a responsive “turn-on” two-photon excited fluorescence in cells and in vivo . This indicates that 4-Nitrobenzyl carbamate can influence cell function by interacting with specific enzymes and altering cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of 4-Nitrobenzyl carbamate involves its reduction by NTR in the presence of reduced nicotinamide adenine dinucleotide (NADH) . The 4-nitrobenzyl carbamate group in the compound is reduced to a 4-aminobenzyl carbamate group .
Temporal Effects in Laboratory Settings
The effects of 4-Nitrobenzyl carbamate have been studied over time in laboratory settings . The yield of released anilines from 4-Nitrobenzyl carbamate, following nitro group reduction by radiolytic, enzymic, and chemical methods, decreased over the pH range 4–7 .
Metabolic Pathways
4-Nitrobenzyl carbamate is involved in metabolic pathways related to the activity of NTR . The compound’s reduction by NTR suggests that it could interact with other enzymes or cofactors in these pathways .
Transport and Distribution
The transport and distribution of 4-Nitrobenzyl carbamate within cells and tissues are likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.
Subcellular Localization
The subcellular localization of 4-Nitrobenzyl carbamate is likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl carbamate can be synthesized through a nucleophilic substitution reaction involving 4-nitrophenylchloroformate and an appropriate amine. The reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as triethylamine . Another method involves the formation of the chloroformate of 4-nitrobenzyl alcohol, followed by reaction with an amine .
Industrial Production Methods: Industrial production of 4-nitrobenzyl carbamate often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzyl carbamate undergoes several types of chemical reactions, including:
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by another nucleophile.
Common Reagents and Conditions:
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylchloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrobenzyl Alcohol: A precursor in the synthesis of 4-nitrobenzyl carbamate.
4-Nitrobenzyl Thiocarbamate: Exhibits similar reactivity and applications.
Uniqueness: 4-Nitrobenzyl carbamate is unique due to its specific reactivity with nitroreductases, making it particularly useful in prodrug design and controlled release systems. Its ability to undergo self-immolative fragmentation upon reduction sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOSUGVPBRYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32339-07-4 | |
| Record name | (4-nitrophenyl)methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 4-nitrobenzyl carbamate (4-NBC) interesting for bioreductive prodrug development?
A1: 4-NBCs are being explored as potential triggers in bioreductive prodrugs, especially those designed to work with enzymes like E. coli B nitroreductase (NTR) [, ]. This enzyme can reduce the nitro group in 4-NBC to a hydroxylamine. This modified 4-NBC then undergoes fragmentation, rapidly releasing the active drug component, which is often a cytotoxic amine [, ]. This mechanism allows for targeted drug release within the tumor microenvironment.
Q2: How does the structure of the 4-NBC moiety influence its fragmentation rate after reduction?
A2: Research suggests that electron-donating substituents on the benzyl ring of 4-NBC can significantly accelerate the fragmentation rate of the reduced hydroxylamine intermediate []. This effect is likely due to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. Additionally, incorporating an α-methyl group on the benzyl ring also enhances fragmentation []. These structural modifications could lead to the development of more efficient NTR-activated prodrugs.
Q3: What challenges have been encountered when using 4-NBCs as triggers for 5-aminobenz[e]indoline-based prodrugs?
A3: While some 4-NBC prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents showed promise in vitro, translating this to in vivo efficacy proved challenging []. While cytotoxicity ratios in NTR-expressing human and murine cell lines were comparable to known NTR substrates like CB1954, in vivo studies using the 2-hydroxyethoxy analogue in EMT6 tumors showed limited efficacy despite a decrease in NTR+ve cells []. This suggests that factors like pharmacokinetic properties might need optimization for this specific class of prodrugs.
Q4: Has the use of 4-NBC been explored beyond traditional chemotherapy applications?
A4: Yes, a recent study used a 4-NBC derivative, 4-nitrobenzyl carbamate–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), to directly visualize intracellular nanoparticle formation using nano-computed tomography (nano-CT) [, ]. Upon glutathione reduction and NTR cleavage, NBC-Iod-CBT undergoes a click reaction, self-assembling into nanoparticles detectable by nano-CT. This innovative application highlights the versatility of 4-NBC as a tool in chemical biology research.
Q5: What are the potential drawbacks of using 4-NBC as a trigger in prodrugs?
A5: One challenge is the potential for the released amine to react with a reactive 4-iminoquinomethane intermediate generated during the fragmentation process []. This side reaction can decrease the effective concentration of the active drug component. Designing prodrugs with highly potent cytotoxic payloads could help overcome this limitation by ensuring therapeutic efficacy even at lower released amine concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


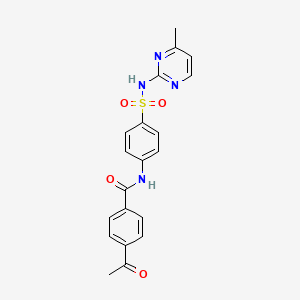
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/new.no-structure.jpg)
![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
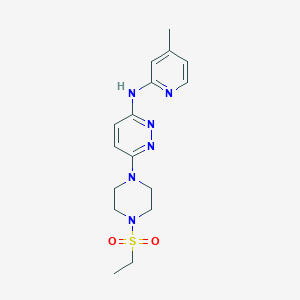
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2372288.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)
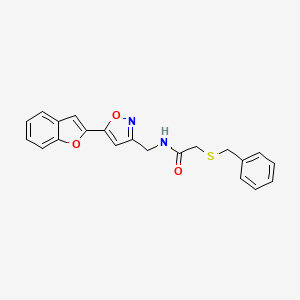
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2372292.png)
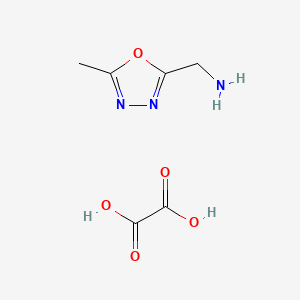
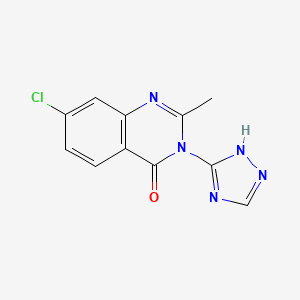
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)
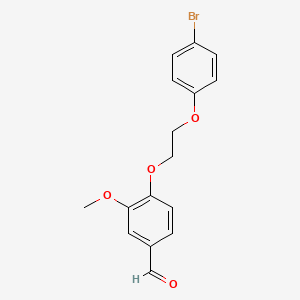
![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)
